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Compound of Interest

Compound Name: Ethoxyparoxetine
CAS No.: 1395408-54-4
Cat. No.: B3415314
Get Quote
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Executive Summary

Desfluoro-Ethoxy Paroxetine (systematically known as 4-ethoxy paroxetine) is a critical non-
pharmacopeial impurity often encountered during the synthesis of Paroxetine API. Chemically,
it is the 4-ethoxy isostere of Paroxetine, where the fluorine atom on the phenyl ring is
substituted by an ethoxy group (

).

While some commercial vendors colloquially catalog this compound as "Paroxetine EP Impurity
C," researchers must exercise caution: the official European Pharmacopoeia (EP) typically
defines Impurity C as the N-benzyl intermediate (N-benzylparoxetine). This guide focuses
exclusively on the 4-ethoxy analog, distinguishing it from other related substances through
rigorous structural elucidation and origin mapping.

Chemical Identity & Nomenclature
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Precise identification is paramount for regulatory compliance (ICH Q3A/B).

Property Specification

Common Name Desfluoro-Ethoxy Paroxetine

Systematic Name -3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-

ethoxyphenyl)piperidine
CAS Number (HCI Salt) 1346597-97-4 (racemic/generic link)
CAS Number (Free Base) 606968-04-1

Molecular Formula

] 355.43 g/mol (Free Base) / 391.89 g/mol (HCI
Molecular Weight

Salt)
Chirality (3S, 4R) — Matches Paroxetine stereochemistry
Appearance Off-white to pale beige solid

Origin & Synthesis Pathways

Understanding the genesis of this impurity is the only way to control it. It is rarely a degradation
product; rather, it is a Process-Related Impurity arising from contaminated starting materials.

The "Carry-Over" Mechanism

The synthesis of Paroxetine typically begins with 4-fluorobenzaldehyde or 4-fluorostyrene
derivatives. The presence of 4-ethoxybenzaldehyde (a common byproduct in the manufacturing
of fluorinated aromatics via nucleophilic substitution) in the starting material will carry through
the entire synthesis unchanged, resulting in the 4-ethoxy analog.

Synthesis Workflow Visualization

The following diagram illustrates the parallel synthesis pathway where the impurity mimics the
API formation.
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Caption: Parallel synthesis tracking the carry-over of the ethoxy-substituted starting material
into the final API.

Physicochemical Properties

The substitution of the small, electronegative Fluorine atom with a bulkier, lipophilic Ethoxy
group significantly alters the physicochemical profile.

Paroxetine Desfluoro-Ethoxy .
Property ) Impact on Analysis
(Reference) Paroxetine
Later Retention Time
LogP (Lipophilicity) ~3.15 ~3.60 (Predicted) (RT) in Reverse-
Phase HPLC.
Minimal shift; similar
pKa (Piperidine N) 9.90 9.95 pH-dependent
solubility.
5 (Ethoxy oxygen Slight change in polar
H-Bond Acceptors 4 ( y o9 J J P
adds 1) surface area.

Methanol, DMSO,

. i ) Extraction protocols
Solubility Methanol, DMSO slightly less soluble in

remain similar.
water.

Analytical Characterization Protocols

To validate the identity of Desfluoro-Ethoxy Paroxetine, a multi-modal approach combining
NMR, MS, and HPLC is required.[1]
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High-Performance Liquid Chromatography (HPLC)

Due to the increased lipophilicity of the ethoxy group compared to fluorine, this impurity
typically elutes after the main Paroxetine peak in C18 reverse-phase systems.

Column: C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 um.

Mobile Phase: Buffer (Ammonium Acetate pH 4.5) : Acetonitrile (60:40).

Detection: UV @ 295 nm.

Relative Retention Time (RRT): ~1.15 — 1.25 (vs Paroxetine).

Mass Spectrometry (LC-MS/MS)

« lonization: ESI Positive Mode (

).

e Parent lon:
o Paroxetine:
o Desfluoro-Ethoxy Paroxetine:

(+26 Da shift).

o Calculation:

e Fragmentation: Look for loss of the ethoxy-benzyl fragment.

Nuclear Magnetic Resonance ( -NMR)

This is the definitive confirmation method. The spectrum will lack the

coupling seen in Paroxetine and display characteristic ethoxy signals.

o Diagnostic Signals (DMSO-
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):
o ppm (Triplet, 3H,
Hz): Methyl group of ethoxy (
).
o ppm (Quartet, 2H,
Hz): Methylene group of ethoxy (
).

o Aromatic Region: The para-substitution pattern remains, but the splitting simplifies due to
the absence of H-F coupling.

Toxicology & Regulatory Significance

While specific toxicological data for this impurity is limited in public domains, its structural
similarity to Paroxetine suggests it may possess SSRI activity. However, the bulkier ethoxy
group may alter receptor binding affinity (SAR).

 Classification: Organic Impurity (ICH Q3A).

o Control Limit: Must be controlled below 0.15% (or qualified) if it exceeds the identification
threshold in commercial batches.

o Genotoxicity: Unlikely to be mutagenic (no structural alerts like nitro/nitroso groups), but
standard in silico assessment (e.g., DEREK, CASE Ultra) is recommended.
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« International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New
Drug Substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. synthinkchemicals.com [synthinkchemicals.com]

» To cite this document: BenchChem. [Desfluoro-Ethoxy Paroxetine: Chemical
Characterization & Impurity Profiling]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3415314/docs#desfluoro-ethoxy-paroxetine-
chemical-characterization-impurity-profiling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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